N'-anilinocarbamimidothioic acid
Description
N'-Anilinocarbamimidothioic acid is a thiourea derivative characterized by an anilino (phenylamino) group attached to a carbamimidothioic acid backbone. Its structure includes a thioamide (-C(S)-NH-) functional group, distinguishing it from oxygen-containing analogs like carbamates or ureas. Thiourea derivatives are known for their roles in coordination chemistry, agrochemicals, and pharmaceuticals, though specific applications for this compound require further investigation.
Properties
IUPAC Name |
N'-anilinocarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKTOBMLZLCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N'-anilinocarbamimidothioic acid involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: N'-anilinocarbamimidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique properties and applications.
Scientific Research Applications
N'-anilinocarbamimidothioic acid has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound can be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N'-anilinocarbamimidothioic acid involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various effects, such as inhibition or activation of specific enzymes, receptors, or signaling pathways. Understanding the mechanism of action is crucial for determining the compound’s potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Functional Group Analysis
The table below highlights key structural and functional differences between N'-anilinocarbamimidothioic acid and related compounds:
Key Observations :
- Thioamide vs. Carbamate/Oxamide: The thioamide group in this compound confers distinct reactivity, such as stronger metal-binding affinity compared to carbamates . However, thioamides are generally less hydrolytically stable than their oxygen counterparts.
Physicochemical Properties
Reactivity Notes:
- Thioamide Reactivity: The sulfur atom in this compound may participate in nucleophilic substitutions or metal coordination, contrasting with the electrophilic carbonyl in carbamates .
- Hazard Considerations: Halogenated analogs in caused contact dermatitis, suggesting that substituents on the anilino group could influence toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
